![molecular formula C22H25N3O B2799344 (3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide CAS No. 2309598-00-1](/img/structure/B2799344.png)
(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” is a derivative of adamantane, which is a type of diamondoid and the simplest unit of the diamond crystal lattice . Adamantane derivatives have been studied for their potential applications in various fields, including medicinal chemistry.
Molecular Structure Analysis
Adamantane is a cage-like molecule composed of three cyclohexane rings arranged in the “armchair” conformation . The “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” likely has additional functional groups attached to the adamantane core, but without a specific structure, it’s hard to provide a detailed analysis.Chemical Reactions Analysis
Adamantane and its derivatives can undergo a variety of chemical reactions, including substitution, addition, and elimination reactions . The specific reactions that “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely depending on their structure . Some general properties of adamantane itself include a density of 1.0±0.1 g/cm³, a boiling point of 317.2±9.0 °C at 760 mmHg, and a flash point of 141.2±9.1 °C .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Adamantane derivatives have been studied for their antimicrobial potential. In the case of this compound, researchers synthesized seventeen derivatives and tested them against a panel of Gram-positive and Gram-negative bacterial strains, as well as fungi from the Candida species. Notably, four derivatives (numbered 9, 14, 15, and 19) exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 μg/mL. Among the tested strains, Staphylococcus epidermidis ATCC 12228 was particularly susceptible, and Candida albicans ATCC 10231 showed sensitivity .
Cytotoxicity Studies
To assess safety, researchers evaluated the cytotoxicity of three derivatives using the MTT test on various cell lines (A549, T47D, L929, and HeLa). Encouragingly, these compounds did not cause statistically significant changes in cell proliferation within the tested dose range. This finding suggests that they may have therapeutic potential without adverse effects on healthy cells .
Schiff Bases and Hydrazide-Hydrazone Chemistry
The synthesis of adamantane derivatives often involves Schiff bases and hydrazide-hydrazone reactions. These chemical transformations contribute to the diversity of compounds and their biological activities. Researchers explore the reactivity of the adamantane core with various functional groups to create novel derivatives .
Biological Activity Beyond Antimicrobial Effects
While antimicrobial properties are prominent, adamantane derivatives can exhibit other biological activities. Researchers continue to investigate their potential as antiviral agents, anticancer compounds, and modulators of cellular processes. The adamantane scaffold provides a versatile platform for designing molecules with specific biological targets .
Lipophilicity and Drug Delivery
Adamantane-based compounds often possess favorable lipophilic properties. Researchers explore their potential as drug carriers or delivery systems. By incorporating adamantane moieties into drug formulations, scientists aim to enhance drug solubility, stability, and bioavailability .
Materials Science and Nanotechnology
Beyond biological applications, adamantane derivatives find utility in materials science and nanotechnology. Their unique three-dimensional structure contributes to the design of functional materials, such as polymers, dendrimers, and nanoparticles. Researchers investigate their use in drug delivery, sensors, and catalysis .
Mecanismo De Acción
The mechanism of action of adamantane derivatives can vary widely depending on their structure and the target they interact with. Without more specific information, it’s difficult to provide a detailed mechanism of action for this compound.
Propiedades
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-8-15-4-16(9-22)6-17(5-15)10-22)25-12-18-7-20(14-24-11-18)19-2-1-3-23-13-19/h1-3,7,11,13-17H,4-6,8-10,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALOSKFYKSYPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=CN=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)

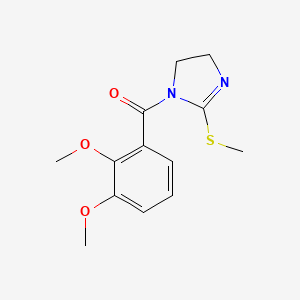
![N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2799271.png)
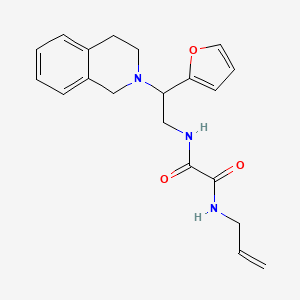
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
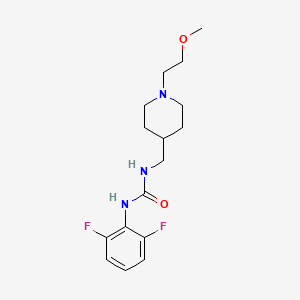
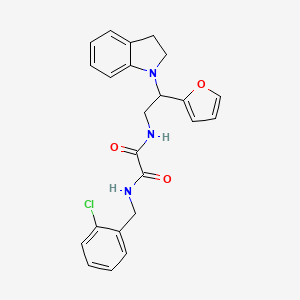
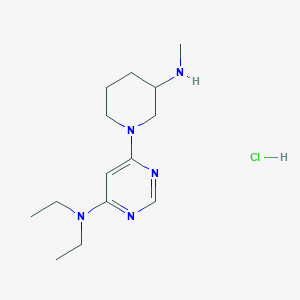

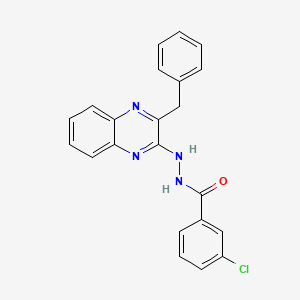
![3-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2799284.png)